molecular formula C10H9FO B8170550 2-Ethoxy-4-ethynyl-1-fluorobenzene

2-Ethoxy-4-ethynyl-1-fluorobenzene

Cat. No.: B8170550
M. Wt: 164.18 g/mol
InChI Key: PNXIGLDPYAVJEV-UHFFFAOYSA-N
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Description

2-Ethoxy-4-ethynyl-1-fluorobenzene is an organic compound with the molecular formula C10H9FO It is a derivative of benzene, characterized by the presence of ethoxy, ethynyl, and fluorine substituents on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-4-ethynyl-1-fluorobenzene typically involves the following steps:

    Ethynylation: The introduction of an ethynyl group to the benzene ring can be achieved through a Sonogashira coupling reaction. This reaction involves the coupling of an aryl halide with an acetylene derivative in the presence of a palladium catalyst and a copper co-catalyst.

    Ethoxylation: The ethoxy group can be introduced via an etherification reaction, where an alcohol reacts with an alkyl halide in the presence of a base.

    Fluorination: The fluorine atom can be introduced through electrophilic aromatic substitution using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the ethynyl and ethoxy positions.

    Oxidation and Reduction: The ethynyl group can be oxidized to form carbonyl compounds, while reduction can lead to the formation of alkenes or alkanes.

    Coupling Reactions: The ethynyl group allows for various coupling reactions, such as Sonogashira and Suzuki-Miyaura couplings, to form more complex molecules.

Common Reagents and Conditions:

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used in etherification reactions.

    Fluorinating Agents: Such as NFSI for introducing fluorine atoms.

Major Products:

    Substituted Benzenes: Depending on the reaction conditions, various substituted benzene derivatives can be formed.

    Carbonyl Compounds: From oxidation reactions.

    Alkenes and Alkanes: From reduction reactions.

Scientific Research Applications

2-Ethoxy-4-ethynyl-1-fluorobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Ethoxy-4-ethynyl-1-fluorobenzene involves its interaction with various molecular targets:

    Electrophilic Substitution: The compound can act as an electrophile in substitution reactions, forming stable intermediates.

    Coupling Reactions: The ethynyl group facilitates coupling reactions, allowing the formation of carbon-carbon bonds.

    Fluorescence: The presence of the fluorine atom can enhance the compound’s fluorescence properties, making it useful in imaging applications.

Comparison with Similar Compounds

    1-Ethynyl-2-fluorobenzene: Similar structure but lacks the ethoxy group.

    2-Ethoxy-1-fluorobenzene: Similar structure but lacks the ethynyl group.

    4-Ethynyl-1-fluorobenzene: Similar structure but lacks the ethoxy group.

Uniqueness: 2-Ethoxy-4-ethynyl-1-fluorobenzene is unique due to the combination of ethoxy, ethynyl, and fluorine substituents, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various synthetic and research applications.

Properties

IUPAC Name

2-ethoxy-4-ethynyl-1-fluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO/c1-3-8-5-6-9(11)10(7-8)12-4-2/h1,5-7H,4H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNXIGLDPYAVJEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C#C)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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